(S)-2-(2-(((苄氧基)羰基)氨基)-3-羟基丙酰氨基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

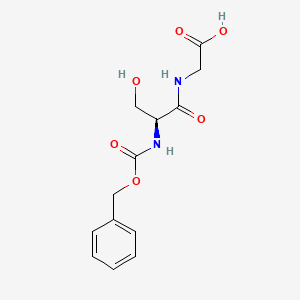

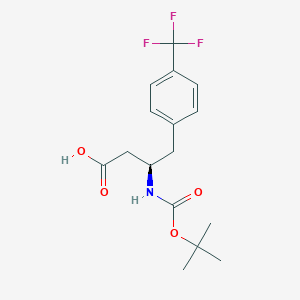

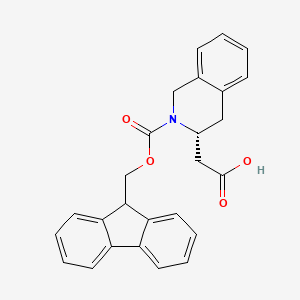

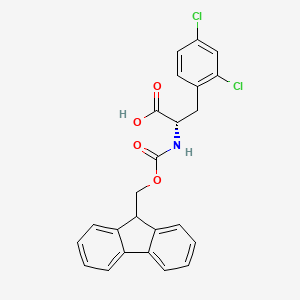

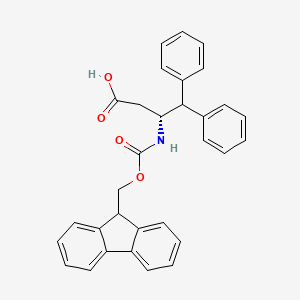

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid is a compound that is relevant in the synthesis of pharmaceuticals, particularly as a precursor in the production of HIV protease inhibitors. The compound contains an amino acid backbone with a benzyloxy carbonyl protecting group, which is commonly used in peptide synthesis to protect the amino functional group.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation . This process involved the use of (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin and trimethyl-aluminum. Although this synthesis does not directly describe the target compound, it provides insight into the methods that could be adapted for the synthesis of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been studied. For example, the racemic structure of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was examined using various techniques such as melting point determination, solubility tests, IR spectrum analysis, and phase diagram studies . These methods could be applied to analyze the molecular structure of (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid to determine its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures have been explored. The optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was performed to obtain optically active isomers, which were then used in further synthetic steps . These steps included O-tosylation followed by reduction to yield the desired optically active amino acids. Such reactions are indicative of the types of chemical transformations that might be applicable to (S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid, such as protection and deprotection steps, resolution of enantiomers, and modifications of the side chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. The study of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid revealed that it exists as a conglomerate at room temperature and forms a racemic compound at its melting point . These findings suggest that the target compound may also exhibit specific physical properties such as solubility and melting point that are crucial for its purification and characterization. The benzyloxy carbonyl group in the target molecule is likely to influence its reactivity and stability, affecting its physical properties and reactivity in chemical reactions.

科学研究应用

蛋白质工程构象行为分析

Ser/Gly 连接体,包括 Z-SER-GLY-OH 等化合物,在蛋白质工程中至关重要。它们被用于研究蛋白质的构象行为。 通过应用无规线团模型和测量 FRET(Förster 荧光共振能量转移)作为连接体长度的函数,研究人员可以获得包含不同 Ser-to-Gly 比率的连接体的刚度经验值 .

生物技术蛋白酶应用

在生物技术中,蛋白酶可能利用 Z-SER-GLY-OH 作为底物或抑制剂,被应用于各个领域。 它们对于生产 Klenow 片段、肽合成、在核酸纯化过程中消化不需要的蛋白质、细胞培养和组织分离至关重要 .

分子自组装二级结构形成

与 Z-SER-GLY-OH 相似的化合物因其自组装行为进入二级和更高阶结构而被研究。 这通常使用溶剂混合物或 pH 开关作为外部触发器来评估形态变化 .

属性

IUPAC Name |

2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c16-7-10(12(19)14-6-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,19)(H,15,20)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXHDNMVYUDOE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427075 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-serylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30735-20-7 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-serylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)